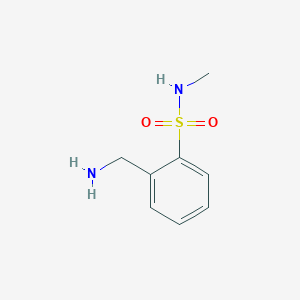

2-(aminomethyl)-N-methylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(aminomethyl)-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with an aminomethyl group and a sulfonamide group, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-methylbenzene-1-sulfonamide typically involves the following steps:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to aniline.

Sulfonation: Aniline undergoes sulfonation to form aniline-1-sulfonic acid.

Aminomethylation: Aniline-1-sulfonic acid is then aminomethylated using formaldehyde and a suitable amine source to introduce the aminomethyl group.

N-Methylation: Finally, the compound is N-methylated using methyl iodide or a similar methylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(aminomethyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Applications De Recherche Scientifique

2-(aminomethyl)-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(aminomethyl)-N-methylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfanilamide: Another sulfonamide with similar antibacterial properties.

Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibacterial agent.

Sulfadiazine: A sulfonamide used to treat bacterial infections.

Uniqueness

2-(aminomethyl)-N-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its reactivity and potential for further chemical modifications.

Activité Biologique

2-(Aminomethyl)-N-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of an amino group and a sulfonamide functional group, which contribute to its pharmacological properties. Sulfonamides are known for their role as antibiotics and have been extensively studied for their antimicrobial, anti-inflammatory, and antitumor activities.

- Molecular Formula : C8H10N2O2S

- Molecular Weight : 186.24 g/mol

- CAS Number : 40431-39-8

The biological activity of this compound primarily involves the inhibition of bacterial growth by interfering with the synthesis of folic acid. Folic acid is essential for DNA synthesis and cellular division in bacteria. By mimicking p-aminobenzoic acid (PABA), a substrate necessary for folate synthesis, sulfonamides effectively inhibit the enzyme dihydropteroate synthase, leading to bacterial cell death.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of sulfonamide derivatives against a range of pathogenic bacteria. The compound has shown significant activity against various strains, including:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 15 |

| Escherichia coli ATCC 25922 | 18 |

| Klebsiella pneumonia ATCC 27853 | 12 |

| Pseudomonas aeruginosa ATCC 27853 | 14 |

The disc diffusion method was utilized in these studies to evaluate antimicrobial activity, revealing that the compound exhibits a dose-dependent response against these bacteria .

Antitumor Activity

Research indicates that sulfonamide derivatives can also exhibit antitumor properties. A study focused on the structural modifications of sulfonamides highlighted their potential as inhibitors of cancer cell proliferation. The compound was evaluated in vitro against various cancer cell lines, showing promising results in reducing viability and inducing apoptosis in tumor cells .

Case Studies

- Antimicrobial Efficacy Against Drug-Resistant Strains : A recent case study investigated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential use in treating resistant infections .

- Inhibition of Tumor Growth : Another study assessed the compound's ability to inhibit tumor growth in xenograft models. Results indicated a marked reduction in tumor size compared to control groups, supporting its role as a potential therapeutic agent in oncology .

Pharmacological Characterization

Pharmacological studies have characterized the compound's interaction with various biological targets. In particular, its role as an inhibitor of matrix metalloproteinases (MMPs) has been explored, showing promise in modulating tumor microenvironments and enhancing therapeutic outcomes in cancer treatments .

Toxicological Assessment

Toxicity studies have indicated that while the compound exhibits beneficial biological activities, careful consideration must be given to dosage and administration routes to minimize adverse effects. Long-term studies are required to fully understand its safety profile .

Propriétés

IUPAC Name |

2-(aminomethyl)-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-5-3-2-4-7(8)6-9/h2-5,10H,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYPBIIDRIWCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.